molecular formula C16H19N3O B4945716 2-(1H-indol-3-yl)-N-methyl-N-[(3-methyl-1,2-oxazol-5-yl)methyl]ethanamine

2-(1H-indol-3-yl)-N-methyl-N-[(3-methyl-1,2-oxazol-5-yl)methyl]ethanamine

Cat. No.: B4945716
M. Wt: 269.34 g/mol
InChI Key: MJMXCBZKDZTATN-UHFFFAOYSA-N
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Description

2-(1H-indol-3-yl)-N-methyl-N-[(3-methyl-1,2-oxazol-5-yl)methyl]ethanamine is a complex organic compound that features an indole moiety, a methyl group, and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-indol-3-yl)-N-methyl-N-[(3-methyl-1,2-oxazol-5-yl)methyl]ethanamine typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, such as palladium, and may involve microwave-assisted synthesis to improve yield and selectivity .

Industrial Production Methods

Industrial production of this compound may utilize large-scale organic synthesis techniques, including continuous flow reactors and high-throughput screening to optimize reaction conditions. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also becoming increasingly important in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-(1H-indol-3-yl)-N-methyl-N-[(3-methyl-1,2-oxazol-5-yl)methyl]ethanamine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amines or other reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

2-(1H-indol-3-yl)-N-methyl-N-[(3-methyl-1,2-oxazol-5-yl)methyl]ethanamine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-(1H-indol-3-yl)-N-methyl-N-[(3-methyl-1,2-oxazol-5-yl)methyl]ethanamine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1H-indol-3-yl)-N-methyl-N-[(3-methyl-1,2-oxazol-5-yl)methyl]ethanamine is unique due to its combination of an indole moiety, a methyl group, and an oxazole ring, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

2-(1H-indol-3-yl)-N-methyl-N-[(3-methyl-1,2-oxazol-5-yl)methyl]ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O/c1-12-9-14(20-18-12)11-19(2)8-7-13-10-17-16-6-4-3-5-15(13)16/h3-6,9-10,17H,7-8,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJMXCBZKDZTATN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)CN(C)CCC2=CNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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